molecular formula C24H26N2O6 B1673102 JTE 907 CAS No. 282089-49-0

JTE 907

Numéro de catalogue: B1673102
Numéro CAS: 282089-49-0
Poids moléculaire: 438.5 g/mol
Clé InChI: GRAJFFFXJYFVOC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

JTE 907 is a complex organic compound with a unique structure that combines quinoline, benzodioxole, and methoxy groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of JTE 907 typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs while maintaining the integrity of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

JTE 907 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pressure to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Applications De Recherche Scientifique

T Cell Differentiation

JTE 907 has been shown to drive the differentiation of naive CD4+ T lymphocytes into regulatory T cells (Tregs), characterized by the expression of FoxP3, TGF-β, and IL-10. This process is mediated through the activation of p38 phosphorylation and STAT5A signaling pathways. In a study involving mice with dextran sodium sulfate-induced colitis, treatment with this compound resulted in an increase in CD4+CD25+FoxP3+ cells and a reduction in disease severity, highlighting its potential use in treating autoimmune diseases such as colitis .

Anti-inflammatory Effects

The compound exhibits significant anti-inflammatory properties in various models. For instance, it has been effective in reducing cutaneous inflammation in mice models of atopic dermatitis by suppressing spontaneous itch responses . Moreover, this compound has been reported to prevent NF-κB activation and reduce the expression of adhesion molecules involved in inflammatory processes .

Stimulation of Insulin Secretion

Recent studies have demonstrated that this compound can stimulate insulin secretion from pancreatic islets isolated from both human donors and genetically modified mice. This effect occurs independently of GPR55 receptors and is associated with increased intracellular calcium levels and IP1 accumulation, indicating a novel pathway for insulin release modulation .

Protection Against Apoptosis

This compound has also shown protective effects against cytokine-induced apoptosis in pancreatic islets. This property suggests its potential application in diabetes management by preserving β-cell mass and functionality under stress conditions induced by inflammatory cytokines .

Summary of Research Findings

Application AreaKey FindingsReference
Immunology Induces Treg differentiation; reduces colitis severity; anti-inflammatory effects in skin models.
Diabetes Management Stimulates insulin secretion; protects against cytokine-induced apoptosis; maintains β-cell mass.

Case Studies

  • Colitis Model : In a study involving mice with colitis, this compound treatment led to a significant increase in regulatory T cells and decreased disease severity within 48 hours post-treatment. The results suggest that this compound may serve as a therapeutic agent for managing inflammatory bowel diseases .
  • Diabetes Model : In experiments with human pancreatic islets, this compound was found to enhance insulin secretion significantly while reducing apoptosis rates under cytokine stress. This dual action indicates its potential for therapeutic use in type 2 diabetes management .

Mécanisme D'action

The mechanism of action of JTE 907 involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

JTE 907 is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Activité Biologique

JTE 907, a selective inverse agonist of the cannabinoid receptor CB2, has garnered attention for its diverse biological activities, particularly related to insulin secretion, apoptosis, and T cell differentiation. This article synthesizes key findings from various studies to elucidate the compound's pharmacological properties and potential therapeutic applications.

Overview of this compound

This compound is chemically characterized as N-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydro-7-methoxy-2-oxo-8-(pentyloxy)-3-quinolinecarboxamide. It exhibits high affinity for CB2 receptors with K(i) values of 35.9 nM for human CB2 and 1.55 nM for mouse CB2, demonstrating significant selectivity over the central cannabinoid receptor CB1 .

Insulin Secretion

Research indicates that this compound stimulates insulin secretion from pancreatic islets in a GPR55-independent manner. In a study involving human and mouse islets, treatment with 10 µM this compound resulted in:

  • Increased Insulin Secretion: Significant elevations in insulin levels were observed during glucose stimulation (both at 2 mM and 20 mM glucose) compared to vehicle controls .
  • Calcium Signaling: this compound induced notable increases in intracellular calcium levels ([Ca²⁺]i), which are critical for insulin release .
  • Protection Against Apoptosis: The compound reduced cytokine-induced apoptosis in both human and mouse islets, promoting β-cell survival .

T Cell Differentiation

This compound also influences immune responses by promoting the differentiation of naïve CD4+ T cells into regulatory T cells (Tregs). Key findings include:

  • Induction of Treg Phenotype: this compound enhanced the expression of FoxP3, TGF-β, and IL-10 in Th0 cells .
  • Inhibition of Inflammation: In models of colitis, this compound administration reduced disease severity and inflammation markers, indicating potential therapeutic benefits in autoimmune diseases .

Research Findings Summary

The following table summarizes key experimental results related to the biological activity of this compound:

Study Biological Activity Findings
Insulin SecretionStimulated insulin release from human islets; increased [Ca²⁺]i levels; reduced apoptosis.
T Cell DifferentiationInduced differentiation into Tregs; increased FoxP3 expression; reduced severity in colitis.
Pharmacological CharacterizationHigh affinity for CB2 receptors; demonstrated anti-inflammatory effects in vivo.
β-cell ProliferationIncreased β-cell proliferation in human islets after exposure to this compound.

Case Study: Impact on Insulin Secretion

In a controlled experiment, human islets were perifused with glucose solutions supplemented with this compound. Results indicated:

  • A reversible increase in insulin secretion compared to controls.
  • The mechanism was linked to elevated intracellular calcium signaling rather than cAMP modulation.

Case Study: Immunomodulatory Effects

In an animal model of colitis treated with this compound:

  • A significant increase in CD4+CD25+FoxP3+ Tregs was observed within the lamina propria.
  • Treatment led to reduced body weight loss and lower disease scores compared to untreated controls.

Propriétés

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-7-methoxy-2-oxo-8-pentoxy-1H-quinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O6/c1-3-4-5-10-30-22-19(29-2)9-7-16-12-17(24(28)26-21(16)22)23(27)25-13-15-6-8-18-20(11-15)32-14-31-18/h6-9,11-12H,3-5,10,13-14H2,1-2H3,(H,25,27)(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRAJFFFXJYFVOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=CC2=C1NC(=O)C(=C2)C(=O)NCC3=CC4=C(C=C3)OCO4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001010010
Record name JTE-907
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001010010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

282089-49-0
Record name N-(1,3-Benzodioxol-5-ylmethyl)-1,2-dihydro-7-methoxy-2-oxo-8-(pentyloxy)-3-quinolinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=282089-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name JTE-907
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0282089490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JTE-907
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001010010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JTE-907
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name JTE-907
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DAV3Q7SNOL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
JTE 907
Reactant of Route 2
Reactant of Route 2
JTE 907
Reactant of Route 3
Reactant of Route 3
JTE 907
Reactant of Route 4
Reactant of Route 4
JTE 907
Reactant of Route 5
JTE 907
Reactant of Route 6
Reactant of Route 6
JTE 907

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.